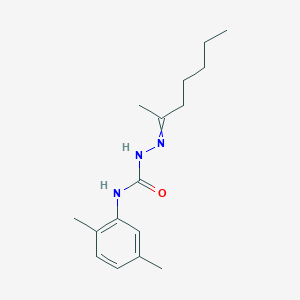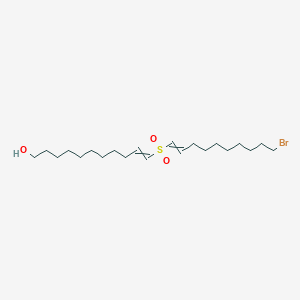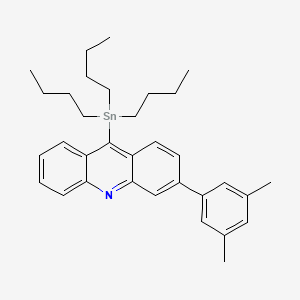
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds containing a three-ring system with nitrogen at the central ring. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group and a tributylstannyl group attached to the acridine core. These modifications impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving suitable precursors such as diphenylamine and formaldehyde.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution reaction where the acridine core is reacted with 3,5-dimethylbenzene under acidic conditions.
Attachment of the Tributylstannyl Group: The final step involves the stannylation reaction, where the 9-position of the acridine core is functionalized with a tributylstannyl group using tributyltin chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding acridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Acridine oxides.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents replacing the tributylstannyl group.
Applications De Recherche Scientifique
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. The tributylstannyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine, 9-phenyl-: Lacks the 3,5-dimethylphenyl and tributylstannyl groups, resulting in different chemical properties and applications.
Acridine, 3-(4-methylphenyl)-9-(tributylstannyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Acridine, 3-(3,5-dimethylphenyl)-9-methyl-: Contains a methyl group instead of the tributylstannyl group.
Uniqueness
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is unique due to the presence of both the 3,5-dimethylphenyl and tributylstannyl groups. These modifications enhance its chemical reactivity, biological activity, and potential applications in various fields. The combination of these groups imparts distinct properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
884323-19-7 |
|---|---|
Formule moléculaire |
C33H43NSn |
Poids moléculaire |
572.4 g/mol |
Nom IUPAC |
tributyl-[3-(3,5-dimethylphenyl)acridin-9-yl]stannane |
InChI |
InChI=1S/C21H16N.3C4H9.Sn/c1-14-9-15(2)11-19(10-14)16-7-8-18-12-17-5-3-4-6-20(17)22-21(18)13-16;3*1-3-4-2;/h3-11,13H,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
UJVWSGMTUXGLSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C2C=CC(=CC2=NC3=CC=CC=C31)C4=CC(=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
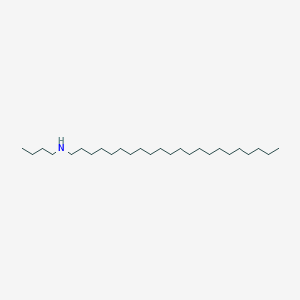

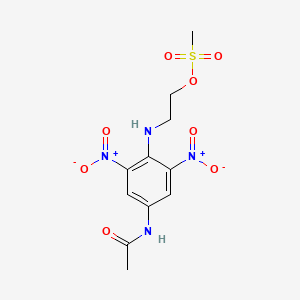
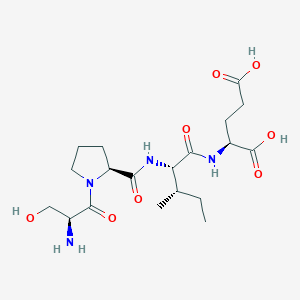


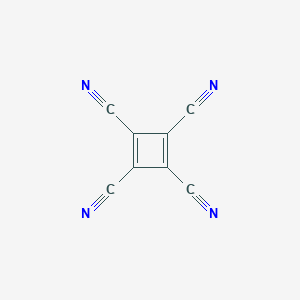

![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)

